molecular formula C6H5N3O5 B125998 O-(2,4-Dinitrophenyl)hydroxylamine CAS No. 17508-17-7

O-(2,4-Dinitrophenyl)hydroxylamine

Cat. No. B125998
Key on ui cas rn: 17508-17-7
M. Wt: 199.12 g/mol
InChI Key: YLACRFYIUQZNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102671B2

Procedure details

A 5 L four-necked flask equipped with an overhead stirrer, thermocouple and a condenser was charged with 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione (I-36) (96 g, 291.6 mmol) and DCM (2 L). The stirred solution was cooled to 0° C. and a solution of hydrazine hydrate (36.46 g, 729 mol) in MeOH (300 mL) was added at 0° C. The reaction mixture rapidly became bright yellow and a precipitate formed. The suspension was stirred at 0° C. for 2 hours. 0.5 N HCl (2 L) was added at 0° C. and stirred for 30 minutes. The mixture was filtered and washed with DCM (2×200 mL). The organic layer was separated, dried over MgSO4, filtered and the solvent removed to give O-(2,4-dinitrophenyl)hydroxylamine (I-37) as a red-orange solid. 1H NMR (400 MHz, CDCl3) δ 8.82 (d, 1 H), 8.44 (dd, 1 H), 8.07 (d, 1 H), 6.42 (sbr, 2 H).
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
36.46 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:21]=[C:20]([N+:22]([O-:24])=[O:23])[CH:19]=[CH:18][C:5]=1[O:6][N:7]1C(=O)C2C(=CC=CC=2)C1=O)([O-:3])=[O:2].C(Cl)Cl.O.NN.Cl>CO>[N+:1]([C:4]1[CH:21]=[C:20]([N+:22]([O-:24])=[O:23])[CH:19]=[CH:18][C:5]=1[O:6][NH2:7])([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
96 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(ON2C(C3=CC=CC=C3C2=O)=O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
2 L
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
36.46 g
Type
reactant
Smiles
O.NN
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L four-necked flask equipped with an overhead stirrer
CUSTOM
Type
CUSTOM
Details
The reaction mixture rapidly became bright yellow and a precipitate formed
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with DCM (2×200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])ON

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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